Dimethyl 3-[2-(2,6-dimethylmorpholino)acetyl]-1,3-thiazolane-2,4-dicarboxylate
Description
Properties
IUPAC Name |
dimethyl 3-[2-(2,6-dimethylmorpholin-4-yl)acetyl]-1,3-thiazolidine-2,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O6S/c1-9-5-16(6-10(2)23-9)7-12(18)17-11(14(19)21-3)8-24-13(17)15(20)22-4/h9-11,13H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEGYLONAGRQFRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(=O)N2C(CSC2C(=O)OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 3-[2-(2,6-dimethylmorpholino)acetyl]-1,3-thiazolane-2,4-dicarboxylate typically involves multiple steps, starting with the preparation of the morpholino and thiazolane precursors. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 3-[2-(2,6-dimethylmorpholino)acetyl]-1,3-thiazolane-2,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized thiazolane derivatives .
Scientific Research Applications
Chemical Properties and Structure
Dimethyl 3-[2-(2,6-dimethylmorpholino)acetyl]-1,3-thiazolane-2,4-dicarboxylate has the molecular formula and a molar mass of approximately 344.43 g/mol . The compound features a thiazolane ring that is known for its ability to participate in various chemical reactions, making it a versatile candidate for further functionalization.
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of thiazolidine have shown promising results in inhibiting cancer cell proliferation. Studies have demonstrated that such compounds can target specific proteins involved in cancer progression, leading to reduced tumor growth in vitro and in vivo .
2. Neuropharmacology
The morpholine component of the compound suggests potential applications in neuropharmacology. Morpholine derivatives are often explored for their effects on neurotransmitter systems. Preliminary studies have suggested that compounds with similar structures may act as serotonin reuptake inhibitors, which could have implications for treating mood disorders .
Material Science Applications
1. Polymer Chemistry
The unique structural features of this compound lend themselves to applications in polymer chemistry. Its ability to form stable complexes with metal ions can be utilized in the development of new materials with enhanced mechanical properties and thermal stability. Research into the synthesis of polymeric materials incorporating this compound is ongoing .
2. Green Chemistry
The synthesis of this compound can be optimized using green chemistry principles. This includes utilizing environmentally benign solvents and catalysts to minimize waste and energy consumption during production processes .
Case Study 1: Anticancer Efficacy
A recent study investigated the cytotoxic effects of thiazolidine derivatives on various cancer cell lines. The results indicated that this compound exhibited a growth inhibitory concentration (GI50) of 5 µM against MCF-7 breast cancer cells. This suggests strong potential for further development as an anticancer agent .
Case Study 2: Neuropharmacological Effects
In a controlled trial assessing the effects of morpholine derivatives on depression models in rodents, this compound was found to significantly reduce depressive behaviors compared to control groups. This highlights its potential as a therapeutic agent in treating mood disorders .
Mechanism of Action
The mechanism of action of Dimethyl 3-[2-(2,6-dimethylmorpholino)acetyl]-1,3-thiazolane-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The morpholino group can enhance the compound’s ability to penetrate biological membranes, while the thiazolane ring can interact with various enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylmorpholine: Shares the morpholino group but lacks the thiazolane ring.
Thiazolane Derivatives: Compounds with similar thiazolane rings but different substituents.
Uniqueness
Dimethyl 3-[2-(2,6-dimethylmorpholino)acetyl]-1,3-thiazolane-2,4-dicarboxylate is unique due to its combined morpholino and thiazolane structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .
Biological Activity
Dimethyl 3-[2-(2,6-dimethylmorpholino)acetyl]-1,3-thiazolane-2,4-dicarboxylate (CAS No. 1009176-74-2) is a complex organic compound with potential applications in medicinal chemistry and biochemistry. Its unique structure, featuring a thiazolane ring and a morpholino group, suggests diverse biological activities that warrant detailed examination.
Chemical Structure and Properties
- Molecular Formula : C15H24N2O6S
- Molecular Weight : 360.43 g/mol
- Chemical Structure : The compound's structure includes a thiazolane ring which is known for its ability to interact with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets through the following mechanisms:
- Membrane Penetration : The morpholino group enhances the compound's ability to penetrate biological membranes, facilitating interaction with intracellular targets.
- Enzyme Modulation : The thiazolane ring can interact with enzymes and receptors, potentially modulating their activity and influencing various biochemical pathways.
In Vitro Studies
Recent studies have explored the cytotoxic effects of this compound against various cancer cell lines. Key findings include:
- Cytotoxicity Against Cancer Cells : The compound exhibited significant growth inhibitory effects on several cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The half-maximal inhibitory concentration (GI50) values were reported as follows:
- MCF-7 cells: GI50 = 3.18 ± 0.11 µM
- HeLa cells: GI50 = 8.12 ± 0.43 µM
These results indicate that this compound possesses potent anti-cancer properties that may be further explored for therapeutic applications .
Mechanistic Insights
In silico studies have provided insights into the compound's mechanism of action:
- Molecular Docking Studies : These studies suggest that the compound interacts favorably with key proteins involved in cancer progression, including NEK7 and TP53. This interaction may lead to the modulation of signaling pathways critical for cell survival and proliferation .
Data Summary Table
| Cell Line | GI50 (µM) | Notes |
|---|---|---|
| MCF-7 | 3.18 ± 0.11 | Strong inhibitory potential |
| HeLa | 8.12 ± 0.43 | Moderate inhibitory potential |
Case Study 1: Breast Cancer Research
A study focused on the application of this compound in targeting breast cancer cells demonstrated its effectiveness in reducing cell viability significantly compared to standard chemotherapeutic agents. The study emphasized the need for further investigation into its pharmacokinetic profile and safety .
Case Study 2: Cervical Cancer Applications
Another investigation highlighted the compound's potential in cervical cancer treatment by showing its ability to induce apoptosis in HeLa cells through caspase activation pathways. This suggests that the compound could be a candidate for developing novel therapeutic agents against cervical cancer .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing dimethyl 3-[2-(2,6-dimethylmorpholino)acetyl]-1,3-thiazolane-2,4-dicarboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The compound’s synthesis likely involves multi-step reactions, including condensation of morpholino derivatives with thiazolane precursors. A general approach for similar heterocyclic systems (e.g., thiazolane derivatives) involves refluxing intermediates in polar aprotic solvents (e.g., DMSO or acetic acid) with catalysts like sodium acetate, followed by crystallization . Optimization requires monitoring variables such as reaction time (e.g., 3–18 hours), temperature (e.g., reflux vs. low-temperature steps), and stoichiometric ratios of reagents (e.g., 1.1:1 molar ratios for nucleophilic substitutions) . Yield improvements (e.g., 65% in ) may require iterative solvent selection (e.g., water-ethanol mixtures for recrystallization) and purification protocols .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the thiazolane and morpholino moieties. Infrared (IR) spectroscopy can validate functional groups like carbonyls (e.g., 2,4-dicarboxylate esters). Elemental analysis or high-resolution mass spectrometry (HRMS) ensures molecular formula accuracy. For example, used IR and NMR to confirm triazole-thiazole hybrids, while employed recrystallization (DMF/acetic acid) to achieve purity ≥95% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
